molecular formula C9H8BrF3O B12975705 (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol

(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B12975705
M. Wt: 269.06 g/mol
InChI Key: XPFDDYBJCCPXTL-YFKPBYRVSA-N
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Description

(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant interest in various fields of chemistry and industry. The presence of bromine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound, often a derivative of benzene.

    Bromination: The aromatic compound undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.

    Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Chiral Reduction: The final step involves the reduction of the intermediate to introduce the chiral center, often using a chiral reducing agent or catalyst to ensure the desired stereochemistry.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to enhance yield and purity. The use of advanced catalysts and automated systems ensures efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups, potentially leading to the formation of alcohols or hydrocarbons.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall activity. The chiral center also plays a crucial role in determining the compound’s stereospecific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.

    1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-one: A ketone derivative with similar structural features.

    1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-amine: An amine derivative with comparable properties.

Uniqueness

(S)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine and trifluoromethyl groups

Properties

Molecular Formula

C9H8BrF3O

Molecular Weight

269.06 g/mol

IUPAC Name

(1S)-1-[2-bromo-4-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H8BrF3O/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5,14H,1H3/t5-/m0/s1

InChI Key

XPFDDYBJCCPXTL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)C(F)(F)F)Br)O

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)Br)O

Origin of Product

United States

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